
6-Chloro-3,3-difluoroindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3,3-difluoroindolin-2-one is a chemical compound with the molecular formula C8H4ClF2NO. It belongs to the class of indolin-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3-difluoroindolin-2-one typically involves the halogenation of indolin-2-one derivatives. One common method includes the reaction of appropriately substituted isatin derivatives with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions often involve the use of a borane tetrahydrofuran complex for the reduction of oxindole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3,3-difluoroindolin-2-one undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Reduction: Borane tetrahydrofuran complex is commonly used for the reduction of oxindole derivatives.
Substitution: Methanesulfonic acid (MsOH) under reflux in methanol is used for the Fischer indole synthesis.
Major Products Formed
Aplicaciones Científicas De Investigación
6-Chloro-3,3-difluoroindolin-2-one has several applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: Indole derivatives, including this compound, are studied for their role in cell biology and their potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3,3-difluoroindolin-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows for electrophilic substitution, which can lead to the formation of biologically active compounds. The presence of fluorine atoms enhances the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3,3-difluoroindolin-2-one: Similar in structure but with a different position of the chlorine atom.
3,3-Difluoroindolin-2-one: Lacks the chlorine atom, which may affect its biological activity and chemical properties.
Uniqueness
6-Chloro-3,3-difluoroindolin-2-one is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Propiedades
Número CAS |
1319743-47-9 |
|---|---|
Fórmula molecular |
C8H4ClF2NO |
Peso molecular |
203.57 g/mol |
Nombre IUPAC |
6-chloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4ClF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13) |
Clave InChI |
YKMPOQLLXKHRPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=O)C2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


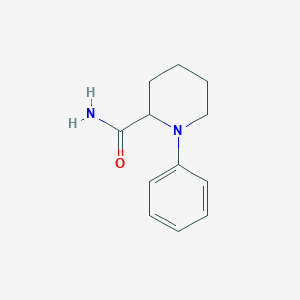
![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
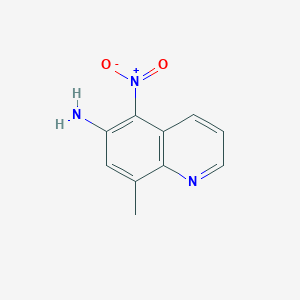
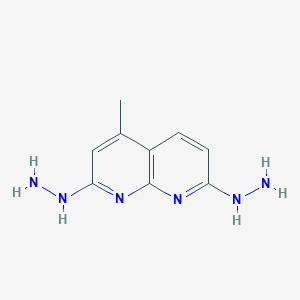
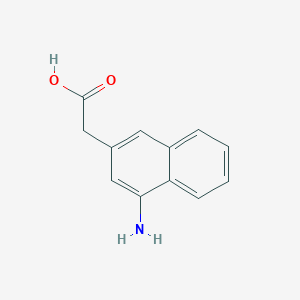
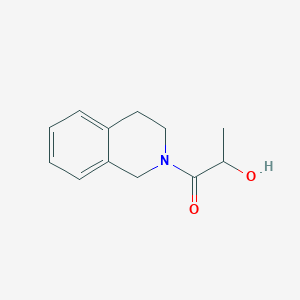
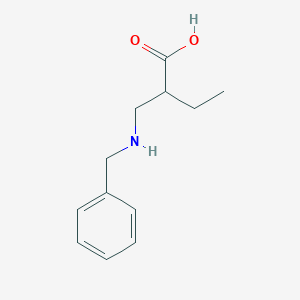
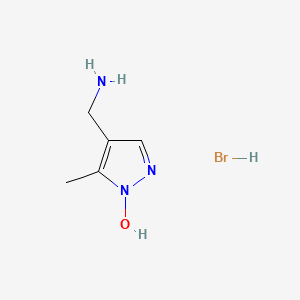
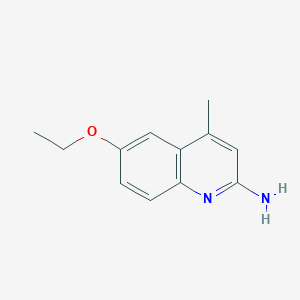
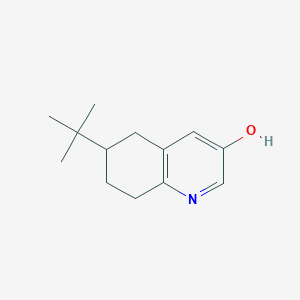
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)
![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)

